Monooctyl Phthalate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

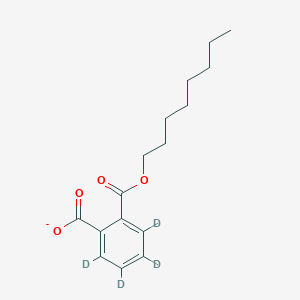

Monooctyl Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₈D₄O₄ and its molecular weight is 282.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Monooctyl Phthalate-d4 (MOP-d4) is a deuterated derivative of monooctyl phthalate, a phthalate ester commonly used in industrial applications. The incorporation of deuterium isotopes enhances the compound's utility in metabolic studies, particularly in tracking its biological activity and interactions within various biological systems. This article explores the biological activity of MOP-d4, focusing on its metabolic pathways, endocrine-disrupting properties, and implications for human health.

MOP-d4 has the molecular formula C10H10D4O4 and a molecular weight of 234.3 g/mol. The deuterium labeling allows for precise tracking in analytical chemistry, particularly in studies involving mass spectrometry.

Metabolic Pathways

MOP-d4 is primarily metabolized through glucuronidation, a detoxification process mediated by UDP-glucuronosyltransferase enzymes. This process enhances the solubility of phthalates, facilitating their excretion from the body. Research indicates that MOP-d4 acts as a substrate for these enzymes, playing a crucial role in drug metabolism and detoxification processes .

Table 1: Metabolic Pathways of MOP-d4

| Metabolic Process | Enzyme Involved | Outcome |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase | Increased solubility and excretion |

| Oxidation | Cytochrome P450 enzymes | Formation of carboxylic acids |

| Reduction | Alcohol dehydrogenases | Conversion to alcohols |

Endocrine Disruption

Phthalates, including MOP-d4, are known endocrine disruptors. They can activate peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and glucose homeostasis. Activation of these receptors can lead to various biological effects, including alterations in metabolic processes and potential reproductive toxicity .

Case Study: Exposure to Phthalates

A study conducted on urine and blood samples from individuals in Tianjin, China, found significant levels of phthalate metabolites, including those derived from MOP-d4. The estimated daily intakes (EDIs) indicated that a portion of the participants exceeded safe exposure limits for phthalates, suggesting a concerning risk associated with these compounds .

Research Findings

- Metabolic Tracking : The use of MOP-d4 in metabolic studies has provided insights into the pharmacokinetics of phthalates. Its deuterated nature allows researchers to distinguish between endogenous and exogenous sources of phthalates in biological samples.

- Health Implications : Studies have linked exposure to phthalates with various health issues, including hormonal imbalances and reproductive toxicity. MOP-d4's role as an endocrine disruptor necessitates further investigation into its long-term effects on human health .

- Environmental Impact : Research indicates that phthalates can leach from medical supplies and other consumer products, contributing to environmental contamination and human exposure .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in Mass Spectrometry

Monooctyl Phthalate-d4 is extensively used as an internal standard in analytical chemistry, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of deuterium allows for the differentiation between Monooctyl Phthalate and its deuterated counterpart, facilitating accurate quantification in complex biological or environmental samples. This capability is vital for studies aiming to determine the concentration of phthalates in various matrices, including urine and blood plasma .

Method Development and Validation

Research has focused on developing sensitive methods for detecting this compound alongside its metabolites. For instance, a study validated an LC-MS method that successfully quantified Monobutyl Phthalate and its deuterated analog, demonstrating the compound's utility in toxicological assessments . The methodology often involves multiple reaction monitoring (MRM) to enhance specificity and sensitivity, crucial for detecting low concentrations of phthalates in biological samples .

Biological Research

Metabolism Studies

this compound is instrumental in studying the metabolic pathways of phthalates within biological systems. By introducing this compound into human or animal models, researchers can trace its metabolic products, providing insights into how the body processes phthalates. This research is essential for understanding potential health impacts and the mechanisms by which phthalates may disrupt endocrine functions .

Toxicological Assessments

In toxicology, this compound aids in evaluating the safety and health risks associated with phthalate exposure. Studies have utilized this compound to assess its effects on reproductive health by examining how it interacts with hormonal pathways . The integration of this compound into risk assessment frameworks allows for a more comprehensive understanding of cumulative risks posed by phthalates .

Environmental Studies

Exposure Assessment

this compound is also employed in environmental research to assess exposure levels among populations. It helps quantify phthalate metabolites in urine samples from different demographics, providing data on exposure sources such as personal care products and plastic materials . This application is critical for epidemiological studies aimed at linking environmental exposure to health outcomes.

Air Quality Monitoring

Recent studies have investigated the presence of phthalates, including this compound, in indoor air quality assessments. By analyzing air samples from environments where hand-pump spray products are used, researchers can evaluate the impact of these compounds on indoor air quality and potential human exposure .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/p-1/i7D,8D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYFBICNICNGJ-LLDRQJGISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCCCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.